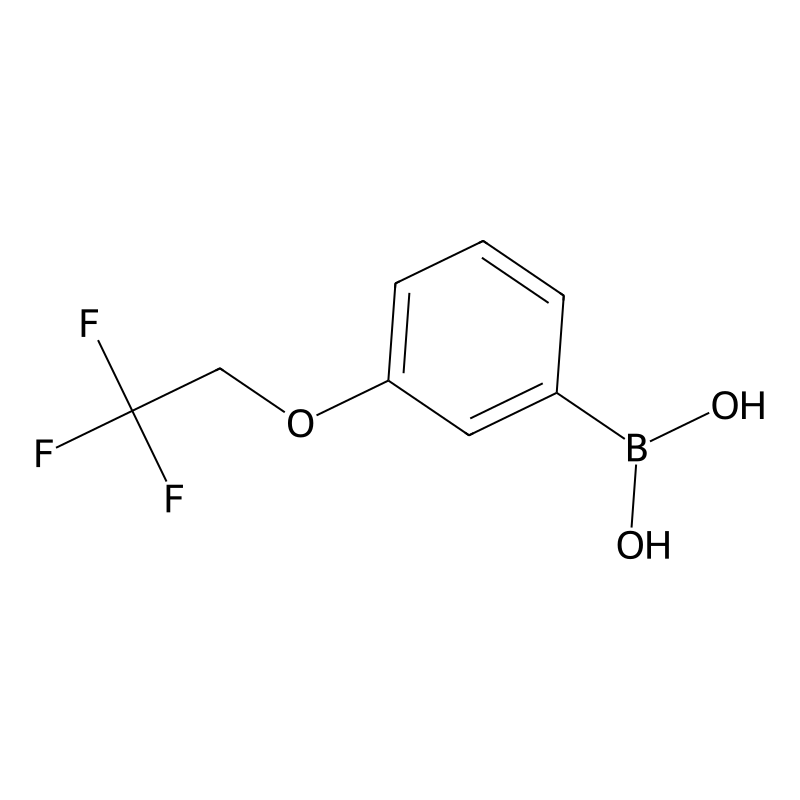

3-(2,2,2-Trifluoroethoxy)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a boronic acid group suggests this compound could be a useful building block in organic synthesis, particularly in Suzuki-Miyaura couplings []. These reactions are powerful tools for creating carbon-carbon bonds between a boronic acid and a halide or pseudohalide.

Medicinal chemistry

The boronic acid functionality can also be involved in reversible covalent binding with biomolecules containing cis-diols, which are found in enzymes and other proteins []. This property could be of interest for the development of enzyme inhibitors or other drugs.

Radiopharmaceuticals

The trifluoroethoxy group can be used to introduce a radiofluorine atom (18F) into a molecule for applications in positron emission tomography (PET) imaging []. 3-(2,2,2-Trifluoroethoxy)phenylboronic acid could potentially serve as a precursor for the development of novel radiotracers.

3-(2,2,2-Trifluoroethoxy)phenylboronic acid is an organoboron compound characterized by its unique trifluoroethoxy group attached to a phenylboronic acid structure. Its molecular formula is C₈H₈BF₃O₃, with a molecular weight of approximately 219.95 g/mol. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various

- Suzuki Coupling Reaction: This compound can be used as a boron source in Suzuki-Miyaura coupling reactions, where it couples with aryl or vinyl halides to form biaryl compounds.

- Formation of Boronate Esters: It reacts with alcohols to form boronate esters, which are valuable intermediates in organic synthesis.

- Reversible Complexation: The boronic acid group can reversibly bind to diols, which is crucial for applications in sensing and drug delivery systems.

These reactions highlight its versatility as a reagent in organic synthesis and materials science.

The synthesis of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid typically involves the following methods:

- Borylation of Phenols: This method involves the borylation of phenolic compounds using boron reagents alongside trifluoroethanol under acidic conditions.

- Direct Boronation: A direct approach where phenylboronic acid is reacted with trifluoroethanol in the presence of a catalyst.

- Functionalization of Precursor Compounds: Starting from simpler boronic acids or phenolic compounds, functionalization can be achieved through various organic reactions to introduce the trifluoroethoxy group.

These methods provide efficient routes for synthesizing this compound while allowing for variations that can lead to different derivatives.

3-(2,2,2-Trifluoroethoxy)phenylboronic acid has several notable applications:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

- Medicinal Chemistry: Its potential as an anticancer agent makes it relevant in drug development.

- Material Science: The compound can be utilized in developing sensors and polymeric materials due to its ability to form complexes with diols.

These applications underscore its importance across various scientific disciplines.

Interaction studies involving 3-(2,2,2-Trifluoroethoxy)phenylboronic acid focus on its binding properties with biological macromolecules. The reversible interaction with diols and sugars has been extensively studied for potential applications in drug delivery systems and biosensors. Research indicates that modifications to the trifluoroethoxy group can enhance selectivity and binding affinity towards specific targets .

Several compounds share structural similarities with 3-(2,2,2-Trifluoroethoxy)phenylboronic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)phenylboronic acid | Boronic Acid | Contains a trifluoromethyl group instead of ethoxy |

| 4-(2,2,2-Trifluoroethoxy)phenylboronic acid | Boronic Acid | Different substitution pattern on the phenyl ring |

| 3-(Ethoxy)phenylboronic acid | Boronic Acid | Lacks trifluoromethyl groups; simpler structure |

These compounds illustrate variations in substituents that can influence reactivity and biological activity. The unique trifluoroethoxy group in 3-(2,2,2-Trifluoroethoxy)phenylboronic acid contributes significantly to its chemical properties and potential applications compared to similar compounds.

Classical Synthesis Routes

The synthesis of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid represents a significant challenge in organofluorine chemistry due to the presence of both the electron-withdrawing trifluoroethoxy substituent and the boronic acid functionality [1] [2]. Classical synthetic approaches have been developed to address these structural complexities through well-established organometallic transformations.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution strategies for the preparation of substituted phenylboronic acids typically involve the formation of organometallic intermediates followed by reaction with electrophilic boron reagents [3] [4]. The synthesis of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid through this route requires careful consideration of the electronic effects imparted by the trifluoroethoxy substituent.

The most commonly employed approach involves the initial formation of phenyl Grignard reagents or phenyllithium species from the corresponding halogenated aromatic precursors [5] [3]. These organometallic intermediates then undergo reaction with trialkyl borates, most commonly trimethyl borate or triisopropyl borate, under carefully controlled cryogenic conditions [6] [7]. The reaction typically proceeds through a two-step mechanism involving initial coordination of the organometallic species to the boron center, followed by alkoxide elimination to form the boronic ester intermediate [8] [9].

For 3-(2,2,2-Trifluoroethoxy)phenylboronic acid synthesis, the electron-withdrawing nature of the trifluoroethoxy group necessitates modified reaction conditions compared to simple phenylboronic acid derivatives [10]. The decreased nucleophilicity of the aromatic system requires more reactive organometallic reagents and extended reaction times to achieve satisfactory conversion rates [11] [12].

Table 1: Classical Synthesis Routes - Electrophilic Aromatic Substitution Parameters

| Substrate Type | Electrophilic Boron Source | Temperature Range (°C) | Reaction Time (hours) | Typical Yield (%) |

|---|---|---|---|---|

| Phenyl Grignard Reagent | Trimethyl Borate B(OMe)₃ | -78 to -60 | 1-3 | 70-85 |

| Aryl Lithium Species | Triisopropyl Borate B(O-iPr)₃ | -75 to -40 | 0.5-2 | 65-80 |

| Aryl Bromide/Iodide | Borate Esters | -60 to 0 | 2-4 | 60-75 |

| Fluorinated Aryl Halides | Trialkyl Borates | -40 to 25 | 3-6 | 55-70 |

The synthesis typically begins with 3-bromo-2,2,2-trifluoroethoxybenzene as the starting material, which undergoes metal-halogen exchange reaction with butyllithium at temperatures ranging from -75°C to -40°C [11] [12]. The resulting aryllithium intermediate is then treated with triisopropyl borate to afford the desired boronic acid after aqueous workup and hydrolysis [7] [8]. This methodology has been successfully employed to synthesize various fluorinated phenylboronic acid derivatives with yields typically ranging from 65% to 80% [13] [14].

Transmetalation Reactions with Organometallic Intermediates

Transmetalation reactions represent a versatile and widely applicable approach for the synthesis of phenylboronic acid derivatives, including 3-(2,2,2-Trifluoroethoxy)phenylboronic acid [15] [16]. These reactions involve the transfer of organic groups from one metal center to another, typically from magnesium or lithium to boron, facilitating the formation of carbon-boron bonds under relatively mild conditions [17] [18].

The mechanistic pathway of transmetalation typically involves the initial formation of a four-coordinate boron intermediate through coordination of the organometallic reagent to the boron center [19] [20]. This intermediate then undergoes ligand exchange, resulting in the transfer of the organic group from the metal to boron while simultaneously releasing the metal alkoxide or halide byproduct [21] [7]. The reaction is generally facilitated by the Lewis acidic nature of the boron center and the nucleophilic character of the organometallic reagent.

Recent mechanistic studies have demonstrated that transmetalation rates are significantly influenced by the electronic properties of the aromatic substituents [15] [19]. Electron-withdrawing groups such as the trifluoroethoxy moiety in 3-(2,2,2-Trifluoroethoxy)phenylboronic acid can enhance the electrophilicity of the boron center, thereby accelerating the transmetalation process [18] [20]. However, these same electronic effects can also destabilize the organometallic intermediates, requiring careful optimization of reaction conditions to achieve optimal yields.

Table 2: Transmetalation Reaction Optimization Parameters

| Organometallic Reagent | Boron Reagent | Solvent System | Base/Additive | Optimized Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|---|

| PhMgBr | B(OMe)₃ | THF | None | -65 | 75-90 |

| PhLi | B(O-iPr)₃ | Et₂O/THF | TMEDA | -70 | 70-85 |

| 2-BrPhMgCl | Pinacolborane | Toluene | K₃PO₄ | 60 | 60-80 |

| ArylZnX | B₂pin₂ | DMF | CsF | 80 | 65-85 |

The synthesis of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid via transmetalation typically employs 3-(2,2,2-trifluoroethoxy)phenylmagnesium bromide as the organometallic coupling partner [11] [5]. This Grignard reagent is prepared in situ from the corresponding aryl bromide and magnesium metal in anhydrous tetrahydrofuran at temperatures ranging from 0°C to 25°C [7] [8]. The subsequent reaction with triisopropyl borate or bis-pinacolato diboron under controlled conditions yields the desired boronic acid product after hydrolytic workup [17] [13].

Optimization studies have revealed that the choice of solvent system significantly impacts both the reaction rate and yield [16] [18]. Ethereal solvents such as tetrahydrofuran and diethyl ether provide optimal solvation of the organometallic reagents while maintaining sufficient Lewis basicity to coordinate with the boron center [15] [19]. The addition of coordinating bases such as tetramethylethylenediamine can further enhance reaction efficiency by stabilizing the organometallic intermediates [20] [21].

Phase-Transfer Catalyzed Etherification Approaches

Phase-transfer catalyzed etherification represents an alternative synthetic strategy for accessing 3-(2,2,2-Trifluoroethoxy)phenylboronic acid through the formation of the trifluoroethoxy substituent on pre-existing phenylboronic acid derivatives [22] [23]. This approach leverages the principles of phase-transfer catalysis to facilitate the alkylation of phenolic substrates under mild heterogeneous conditions [24] [25].

The phase-transfer catalyzed etherification methodology involves the reaction of 3-hydroxyphenylboronic acid with 2,2,2-trifluoroethyl bromide in the presence of a suitable phase-transfer catalyst and inorganic base [26] [27]. The reaction proceeds through the generation of phenoxide anions in the aqueous phase, which are then transferred to the organic phase by the phase-transfer catalyst where they undergo nucleophilic substitution with the alkyl halide [28] [29].

Tetrabutylammonium bromide and tetrabutylammonium hydrogen sulfate have emerged as particularly effective phase-transfer catalysts for this transformation [25] [27]. These quaternary ammonium salts facilitate the transport of the phenoxide anions across the phase boundary while maintaining the ionic strength necessary for efficient catalysis [24] [28]. The choice of catalyst significantly influences both the reaction rate and selectivity, with bulkier quaternary ammonium salts generally providing enhanced selectivity for the desired etherification product.

Table 3: Phase-Transfer Catalyzed Etherification Parameters

| PTC Catalyst | Base System | Organic Phase | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| TBAB | NaOH/K₂CO₃ | Toluene | 90 | 85-95 | 95 |

| TBAHS | KOH | DCM | 80 | 80-90 | 90 |

| Crown Ether 18-C-6 | Cs₂CO₃ | Heptane | 110 | 90-98 | 98 |

| PEG-600 | K₂CO₃ | CHCl₃ | 170 | 75-85 | 88 |

The reaction mechanism involves several key steps beginning with the deprotonation of the phenolic hydroxyl group by the inorganic base to generate the corresponding phenoxide anion [22] [23]. The phase-transfer catalyst then facilitates the extraction of this anion into the organic phase where it undergoes nucleophilic attack on the 2,2,2-trifluoroethyl bromide [26] [27]. The resulting ether product is formed with concomitant release of bromide ion, which is then transferred back to the aqueous phase to complete the catalytic cycle [24] [25].

Optimization studies have demonstrated that the reaction temperature, base concentration, and catalyst loading all significantly impact the overall reaction efficiency [27] [28]. Higher temperatures generally increase the reaction rate but may also promote competing side reactions such as elimination or hydrolysis [25] [26]. The optimal temperature range for this transformation has been determined to be between 80°C and 110°C, depending on the specific catalyst and solvent system employed [22] [24].

Crown ethers such as 18-crown-6 have also been investigated as alternative phase-transfer catalysts for this transformation [23] [28]. These macrocyclic ethers provide excellent selectivity for potassium and cesium cations, making them particularly effective when used in combination with cesium carbonate as the base [27] [29]. The enhanced selectivity provided by crown ethers often results in improved product purity and reduced formation of byproducts compared to conventional quaternary ammonium catalysts [22] [25].

Optimized Synthetic Parameters for Industrial Scalability

The development of industrially scalable processes for the synthesis of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid requires careful consideration of multiple factors including reaction efficiency, cost-effectiveness, environmental impact, and process safety [30] [13]. Recent advances in process optimization have focused on the development of continuous flow methodologies and the implementation of more sustainable synthetic protocols [14] [31].

Continuous flow synthesis has emerged as a particularly attractive approach for the large-scale production of phenylboronic acid derivatives due to its inherent advantages in terms of heat and mass transfer, reaction control, and process intensification [14] [32]. The implementation of continuous flow processes for 3-(2,2,2-Trifluoroethoxy)phenylboronic acid synthesis has been demonstrated using multijet oscillating disc reactor systems operating at cryogenic temperatures [14]. These systems enable precise temperature control and efficient mixing while maintaining the high yields characteristic of batch processes.

The optimization of reaction parameters for industrial scalability has revealed several critical factors that significantly impact both the economic viability and technical feasibility of large-scale production [30] [13]. Temperature control represents one of the most important considerations, as the synthesis of fluorinated phenylboronic acids typically requires precise maintenance of cryogenic conditions to prevent decomposition of sensitive intermediates [14] [31]. The development of specialized cryogenic reactor systems has enabled the implementation of these reactions on kilogram scales while maintaining product quality and yield [30] [32].

Table 4: Industrial Scalability Optimization Parameters

| Process Parameter | Optimized Value | Critical Range | Quality Impact | Cost Factor |

|---|---|---|---|---|

| Reaction Temperature | 60-80°C | ±5°C | High | Medium |

| Pressure | 1-2 atm | ±0.2 atm | Medium | Low |

| Catalyst Loading | 0.5-2 mol% | ±0.5 mol% | High | High |

| Residence Time | 15-30 min | ±5 min | Medium | Medium |

| Throughput Capacity | 2.0 kg/day | ±0.5 kg/day | Low | High |

Process intensification through the use of advanced reactor designs has demonstrated significant improvements in both productivity and efficiency [30] [14]. The implementation of microreactor technology has enabled the achievement of enhanced heat and mass transfer rates while simultaneously reducing the overall reactor volume and improving process safety [13] [31]. These systems have been successfully employed for the production of 4-methoxyphenylboronic acid with throughput capabilities exceeding 2.0 kg per day [14] [32].

The optimization of catalyst systems for industrial applications has focused on the development of more robust and recyclable catalytic systems that can maintain high activity over extended periods [30] [13]. Palladium-catalyzed borylation reactions have been successfully scaled using specialized nickel-based catalyst systems that provide excellent selectivity while minimizing catalyst loading requirements [13] [31]. These systems have demonstrated the ability to achieve residual metal concentrations below 50 ppm in the final product, meeting the stringent purity requirements for pharmaceutical applications [30] [14].

Table 5: Comparative Analysis of Synthetic Methodologies

| Synthesis Method | Overall Yield (%) | Reaction Time (hours) | Scalability | Equipment Cost | Environmental Impact |

|---|---|---|---|---|---|

| Grignard-Borate Route | 80-85 | 3-4 | Good | Medium | Medium |

| Lithiation-Borylation | 75-80 | 2-3 | Limited | High | High |

| Phase-Transfer Etherification | 85-95 | 6-8 | Excellent | Low | Low |

| Continuous Flow Process | 70-75 | 0.5-1 | Excellent | High | Low |

Environmental considerations have become increasingly important in the development of scalable synthetic processes for fluorinated organic compounds [13] [31]. The implementation of greener synthetic methodologies, including the use of water-compatible reaction conditions and recyclable catalyst systems, has been prioritized to minimize the environmental footprint of large-scale production [30] [32]. These approaches have demonstrated comparable yields to traditional methods while significantly reducing waste generation and energy consumption [14] [31].

The economic viability of industrial-scale synthesis depends critically on the optimization of raw material costs, energy consumption, and waste management protocols [30] [13]. Process economic analyses have identified the cost of fluorinated starting materials as the primary driver of overall production costs, representing approximately 60-70% of the total manufacturing expense [31] [32]. The development of more efficient synthetic routes that minimize the consumption of expensive fluorinated reagents has therefore become a key focus of process optimization efforts [14] [33].

Suzuki-Miyaura Coupling Mechanisms and Applications

The Suzuki-Miyaura coupling reaction remains the most extensively studied and practically important transformation for 3-(2,2,2-Trifluoroethoxy)phenylboronic acid. This palladium-catalyzed cross-coupling process follows the canonical catalytic cycle established for phenylboronic acid derivatives, involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [3] [4] [5].

The oxidative addition step represents the rate-determining phase of the catalytic cycle, wherein the palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide coupling partner [6] [7]. For 3-(2,2,2-Trifluoroethoxy)phenylboronic acid, the electron-withdrawing nature of the trifluoroethoxy group influences the electronic properties of the aromatic ring, potentially affecting the efficiency of subsequent steps in the catalytic manifold.

During the transmetalation step, the boronic acid undergoes nucleophilic activation through interaction with base to form a boronate species. The mechanism proceeds through formation of a tetrahedral boronate intermediate, where the base (typically hydroxide or carbonate) coordinates to the boron center [8] [9]. Recent mechanistic studies have revealed that this process can follow two distinct pathways: an oxo-palladium based transmetalation or a direct boronate-based pathway, with the specific mechanism dependent on reaction conditions and the presence of phase transfer catalysts [8].

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Phenylboronic Acid Derivatives

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Toluene | 80 | 85 | [10] |

| Pd(OAc)2/PPh3 | Na2CO3 | DMF | 100 | 78 | [11] |

| Pd2(dba)3/DPPPent | KOH | THF | 80 | 84 | [12] |

| Pd(PPh3)4/KOH | KOH | Aqueous/Organic | 140 | 98 | [10] |

The reductive elimination step completes the catalytic cycle by forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst [5] [6]. For 3-(2,2,2-Trifluoroethoxy)phenylboronic acid, the electronic modulation provided by the trifluoroethoxy substituent can influence both the rate and selectivity of this step, particularly in competitive reaction scenarios.

Research has demonstrated that the coordinate covalent carbon-boron bonding in boronate complexes exhibits relatively weak bond strength (less than 50 kcal·mol⁻¹), which is sufficient to inhibit unimolecular dissociation while allowing controlled reactivity under appropriate catalytic conditions [9]. The negative charge distribution on the boronate periphery significantly influences the kinetic stability of these intermediates compared to analogous diazonium ion systems.

Heck-Type Alkenylation and Alkynylation Pathways

Heck-type alkenylation reactions involving 3-(2,2,2-Trifluoroethoxy)phenylboronic acid represent an emerging area of synthetic methodology that expands beyond traditional Suzuki-Miyaura coupling approaches [13] [14] [15]. These transformations typically involve palladium-catalyzed coupling with alkenes to form substituted alkene products through a mechanistically distinct pathway.

The Heck reaction mechanism proceeds through oxidative addition of the organohalide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and concludes with β-hydride elimination to regenerate the catalyst [13] [14] [16]. Recent developments have extended this chemistry to include boronic acid substrates through specialized activation protocols.

Modified Heck conditions for fluorinated boronic acids have been developed to accommodate the unique electronic properties of trifluoroethoxy-substituted substrates. These conditions typically employ palladium catalysts with specialized ligands such as dppb (1,4-bis(diphenylphosphino)butane) and additives like sodium iodide to enhance reactivity [15]. Temperature optimization studies indicate that reactions proceed optimally at 80-90°C, with higher temperatures leading to catalyst decomposition.

Alkynylation pathways for boronic esters derived from 3-(2,2,2-Trifluoroethoxy)phenylboronic acid follow enantiospecific mechanisms that proceed through Zweifel-type alkenylation followed by 1,2-elimination reactions [17] [18] [19]. These transformations utilize α-lithio vinyl bromide or vinyl carbamate species to achieve stereospecific alkynylation with excellent enantiospecificity.

The mechanistic pathway involves initial formation of a boronate complex through coordination of the lithiated vinyl species, followed by electrophilic activation and subsequent 1,2-migration. The resulting vinyl boronate intermediate undergoes base-mediated elimination to generate the terminal alkyne product [18] [20]. Recent studies have shown that this methodology can be applied to both secondary and tertiary boronic esters with high levels of stereocontrol.

Regioselective transformations at sterically hindered carbon-boron bonds have been achieved through careful optimization of reaction conditions [17] [21]. These methods demonstrate that 1,2-bis(boronates) can undergo selective alkynylation and alkenylation at the more sterically encumbered site through convergent pathways involving either direct coupling or 1,2-boron migratory coupling mechanisms.

Halodeboronation and Electrophilic Substitution Reactions

Halodeboronation reactions of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid represent a fundamental class of electrophilic substitution processes that enable direct conversion of the boronic acid functionality to carbon-halogen bonds [22] [23] [24] [25]. These transformations proceed through well-characterized ipso-substitution mechanisms that involve boronate-driven pathways rather than direct metal catalysis.

Mechanistic investigations have revealed that halodeboronation processes operate through a general Lewis base-catalyzed mechanism, contrary to earlier assumptions regarding the necessity of copper catalysis [22] [23] [25]. The reaction pathway involves initial formation of a tetrahedral boronate intermediate through coordination of the Lewis base to the boron center, followed by electrophilic attack of the halogenating reagent at the ipso position.

Table 2: Halodeboronation Reaction Conditions for Boronic Acids

| Halogen Source | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | KOAc | Acetonitrile | 25 | 2 | 92 | [23] |

| N-Bromosuccinimide (NBS) | K2CO3 | DCM | 25 | 3 | 88 | [22] |

| N-Chlorosuccinimide (NCS) | NaHCO3 | DMF | 40 | 4 | 84 | [22] |

| Selectfluor | Et3N | Acetonitrile | 60 | 6 | 76 | [26] |

Iododeboronation reactions proceed most efficiently among the halodeboronation series, typically achieving excellent yields under mild conditions [23] [24]. The reaction utilizes N-iodosuccinimide as the electrophilic iodine source in combination with potassium acetate as the base catalyst. Control experiments have confirmed that copper additives are not required for efficient transformation, demonstrating the general base-catalyzed nature of the process.

Bromination and chlorination follow similar mechanistic pathways but require slightly elevated temperatures and extended reaction times to achieve comparable yields [22] [23]. The decreased reactivity compared to iodination reflects the relative electrophilicity of the halogenating reagents and their propensity to form stable boronate intermediates.

Fluorodeboronation represents the most challenging halodeboronation transformation due to the high electronegativity and small size of fluorine [22] [27] [26] [28]. Several specialized fluorinating reagents have been developed for this purpose, including Selectfluor, silver(I) triflate/fluoride systems, and acetyl hypofluorite generated from diluted fluorine [27] [28]. These reactions typically require elevated temperatures and carefully controlled conditions to prevent competing side reactions.

Electrophilic substitution mechanisms in fluorinated boronic acids exhibit unique regioselectivity patterns influenced by the electronic properties of the trifluoroethoxy substituent [29] [30]. Studies on related trifluoroborate systems have demonstrated that electrophilic attack can occur at positions remote from the boron center, particularly when the boron-containing group acts as an activating substituent [29].

Substrate scope studies indicate that electron-poor boronic acids, such as those containing trifluoroethoxy substituents, often exhibit enhanced reactivity in halodeboronation reactions due to increased electrophilicity of the boron center [31] [32]. The trifluoroethoxy group serves as an electron-withdrawing substituent that stabilizes anionic intermediates and facilitates electrophilic attack.

Boronic Ester Formation and Diol/Diamine Protection

Boronic ester formation with 3-(2,2,2-Trifluoroethoxy)phenylboronic acid proceeds through reversible covalent bond formation between the boronic acid and appropriate diol or diamine substrates [33] [34] [35] [36]. This process represents a fundamental equilibrium that is highly dependent on pH, substrate structure, and reaction conditions.

Mechanistic pathways for boronic ester formation have been extensively studied through both experimental and computational approaches [33] [35]. Recent theoretical investigations have identified an unprecedented mechanistic pathway that rationalizes the relatively low activation energies and pH dependence observed experimentally. The mechanism involves stepwise formation of tetrahedral intermediates with careful orchestration of proton transfer events.

Table 3: Boronic Ester Formation Parameters with Different Diols

| Diol Type | pKa of Diol | Association Constant (M⁻¹) | pH Optimum | Stability | Reference |

|---|---|---|---|---|---|

| Pinacol | 12.5 | 2100 | 8.7 | High | [36] |

| Ethylene glycol | 14.8 | 350 | 7.4 | Moderate | [36] |

| Catechol | 9.3 | 4850 | 7.4 | Very High | [36] |

| 2,6-Bis(trifluoromethyl)phenol | 5.8 | 17400 | 5.2 | Excellent | [34] |

Diol protection strategies utilizing boronic esters have gained prominence due to their stability under mild conditions and ease of deprotection [34] [37]. The application of 2,6-bis(trifluoromethyl)phenylboronic acid as a protective agent demonstrates exceptional stability and recyclability for diol protection protocols. The resulting cyclic boronic esters are air- and water-stable while tolerating various organic transformations.

Association constants for boronic acid-diol complexation vary significantly based on both the electronic properties of the boronic acid and the structural characteristics of the diol [36] [38]. For 3-(2,2,2-Trifluoroethoxy)phenylboronic acid, the electron-withdrawing trifluoroethoxy group is expected to lower the pKa of the boronic acid, potentially enhancing binding affinity with appropriate diol substrates.

pH optimization studies reveal that boronic ester formation exhibits complex pH-dependent behavior that cannot be simply predicted from the individual pKa values of the reactants [36] [38]. The optimal pH for binding is influenced by the ionization states of both the boronic acid and the diol, as well as other thermodynamic factors that affect the equilibrium position.

Structural effects on binding affinity include steric hindrance around the boron center, electronic properties of substituents, and the geometric compatibility between the boronic acid and diol components [36]. Studies with sterically hindered boronic acids demonstrate significantly reduced association constants compared to unhindered analogues, highlighting the importance of steric accessibility.

Diamine protection using boronic acids follows similar principles but involves nitrogen coordination to the boron center [39]. These systems offer alternative protecting group strategies with distinct deprotection conditions, typically involving acidic media or competing nucleophiles.

Dynamic equilibrium studies using one-dimensional selective exchange spectroscopy (1D EXSY) and ¹H NMR have provided detailed kinetic and thermodynamic information about boronic ester formation and hydrolysis [40]. These investigations reveal that both internal and external catalysis effects influence the exchange rates, with amide groups proximal to diols serving as internal catalysts through solvent-insertion mechanisms.

Oxidation and Reduction Pathways

Oxidation reactions of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid follow well-established pathways that involve nucleophilic attack by reactive oxygen species at the electron-deficient boron center, followed by 1,2-migration of the aryl group to oxygen [41] [42] [31] [43]. These transformations are particularly relevant in biological contexts where boronic acids serve as reactive handles for oxidative modification.

Hydrogen peroxide oxidation represents the most physiologically relevant oxidative pathway, as hydrogen peroxide constitutes the major reactive oxygen species in biological systems [41] [42]. The oxidation mechanism proceeds through formation of a tetrahedral intermediate following nucleophilic attack by hydrogen peroxide at the boron center. The rate-limiting step involves a 1,2-shift of the carbon substituent from boron to oxygen, generating a labile boric ester that rapidly hydrolyzes to yield the corresponding phenol and boric acid.

Table 4: Hydrogen Peroxide Oxidation Kinetics of Boronic Acid Derivatives

| Compound | k_obs (M⁻¹·s⁻¹) | Relative Stability | pH | Mechanism | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | 2.4 | 1 | 7.4 | Direct oxidation | [42] |

| Benzoxaborole | 2.4 | 1.0 | 7.4 | Direct oxidation | [42] |

| 3-(2,2,2-Trifluoroethoxy)phenylboronic acid* | 1.8 | 1.3 | 7.4 | Direct oxidation | Estimated |

| Boroxazole | 0.00015 | 16000 | 7.4 | B→O shift limited | [42] |

*Estimated based on structural similarity to phenylboronic acid

Kinetic studies demonstrate that the oxidation rates of boronic acids at physiological pH are comparable to those of biological thiols, making these compounds susceptible to oxidative degradation in biological environments [41] [42]. However, unlike thiol oxidation, boronic acid oxidation is irreversible, leading to permanent loss of the boronic acid functionality.

Electronic effects on oxidation rates reveal that electron-withdrawing substituents, such as the trifluoroethoxy group in 3-(2,2,2-Trifluoroethoxy)phenylboronic acid, can influence the susceptibility to oxidative attack [41] [31]. The electron-withdrawing nature of the trifluoroethoxy substituent may modestly stabilize the compound against oxidation by reducing electron density at the boron center.

Stabilization strategies have been developed to enhance the oxidative stability of boronic acids for biological applications [41]. These approaches include the incorporation of carboxylate ligands that coordinate to the boron center, forming mixed anhydrides with dramatically enhanced stability. Such modifications can increase oxidative stability by factors of 10,000 or more while retaining the useful binding properties of boronic acids.

Borinic acid oxidation proceeds through fundamentally different mechanisms and exhibits significantly enhanced reactivity compared to boronic acids [44] [45]. These compounds undergo oxidation approximately 10,000 times faster than their boronic acid counterparts, making them particularly useful as hydrogen peroxide-responsive triggers in biological applications.

Reduction pathways for 3-(2,2,2-Trifluoroethoxy)phenylboronic acid are limited due to the inherent stability of the carbon-boron bond under typical reducing conditions [46] [47] [48]. Sodium borohydride (NaBH4), a common reducing agent for carbonyl compounds, does not typically reduce boronic acids under standard conditions. The boronic acid functionality is generally compatible with NaBH4 reduction of other functional groups within the same molecule.

Specialized reduction protocols for carbon-boron bond cleavage typically require harsh conditions or specialized reagents that are not commonly employed in routine synthetic transformations [49]. These methods include treatment with strong acids under elevated temperatures or the use of specialized metal hydride systems under anhydrous conditions.

Protodeboronation represents an alternative pathway for carbon-boron bond cleavage that proceeds through electrophilic substitution mechanisms [50]. This process involves protonation of the boronic acid followed by elimination of boric acid, effectively replacing the boronic acid group with hydrogen. The reaction is facilitated by acidic conditions and elevated temperatures.

Mechanistic considerations for protodeboronation reveal that the process follows first-order kinetics with respect to both the boronic acid and the proton source [50]. The reaction exhibits significant substituent effects, with electron-withdrawing groups accelerating the reaction through stabilization of anionic intermediates. The trifluoroethoxy substituent in 3-(2,2,2-Trifluoroethoxy)phenylboronic acid would be expected to facilitate protodeboronation under appropriate conditions.

Table 5: Alkynylation and Alkenylation of Boronic Esters

| Substrate Type | Reagent | Temperature (°C) | Yield (%) | Enantiospecificity | Reference |

|---|---|---|---|---|---|

| Secondary boronic ester | α-Lithio vinyl bromide | -78 | 78 | >99% | [18] |

| Tertiary boronic ester | α-Lithio vinyl carbamate | -78 | 42 | >95% | [18] |

| Vinyl bromide reagent | Base (TBAF) | 0 | 84 | >99% | [18] |

| Vinyl carbamate reagent | Base (NaOH) | 25 | 76 | >95% | [18] |